
3-anilino-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(4-methylphenyl)-2-buten-1-one, commonly known as chalcone, is a naturally occurring compound found in many plants. It belongs to the class of flavonoids and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of chalcone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. It also inhibits the activity of various enzymes such as COX-2, 5-LOX, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Chalcone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. It also protects against neurodegenerative disorders by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. It can be easily modified to generate analogs with improved pharmacological properties. However, chalcone has some limitations as well. It is poorly soluble in water, which makes it difficult to administer in vivo. It also has low bioavailability and rapid metabolism, which limits its therapeutic potential.
Zukünftige Richtungen
Chalcone has great potential for the development of novel therapeutics for various diseases. Future research should focus on improving its pharmacological properties such as solubility, bioavailability, and metabolic stability. The development of chalcone analogs with improved potency and selectivity should also be explored. The use of chalcone as a lead compound for drug discovery should be further investigated. Finally, the therapeutic potential of chalcone in combination with other drugs should be explored to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, chalcone is a naturally occurring compound with great potential for the development of novel therapeutics for various diseases. It possesses antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis method is relatively simple, and it has several advantages for lab experiments. However, its poor solubility, low bioavailability, and rapid metabolism limit its therapeutic potential. Future research should focus on improving its pharmacological properties, developing chalcone analogs with improved potency and selectivity, and exploring its use in combination with other drugs.
Synthesemethoden
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as NaOH or KOH. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Chalcone has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurodegenerative disorders. It has been shown to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties.
Eigenschaften
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWCVNQLJYDSL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

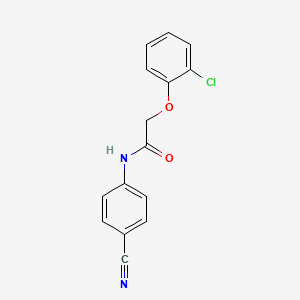
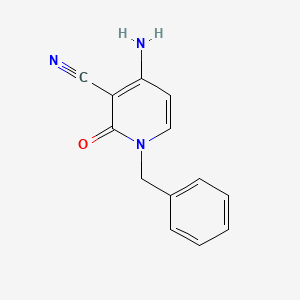
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
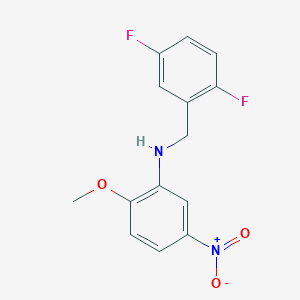
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
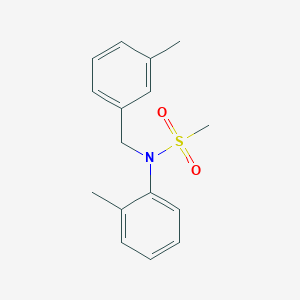
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
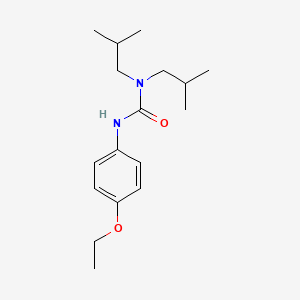
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)